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Introduction

Heptadecan-9-yl 8-bromooctanoate is a lipid used in the formulation of lipid nanoparticles for

drug delivery applications.[1][2] Its chemical structure consists of a C17 fatty alcohol

(heptadecan-9-ol) esterified with an 8-bromooctanoic acid. The molecular formula is

C25H49BrO2, and the molecular weight is 461.56 g/mol .[3] Mass spectrometry is a critical

analytical technique for the characterization and quality control of this compound. This

document provides a detailed protocol for the analysis of Heptadecan-9-yl 8-bromooctanoate
by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and

outlines the expected fragmentation patterns.

Predicted Mass Spectrometry Fragmentation
Electron Ionization (EI) is a hard ionization technique that provides detailed structural

information through characteristic fragmentation patterns.[4] For Heptadecan-9-yl 8-
bromooctanoate, the fragmentation is expected to be influenced by the ester functional group,

the long alkyl chains, and the terminal bromine atom.

A key feature in the mass spectrum of a brominated compound is the presence of two peaks

for each bromine-containing fragment, corresponding to the two isotopes of bromine, 79Br and
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81Br, which have a near 1:1 natural abundance. This results in M+ and M+2 peaks of roughly

equal intensity.

The major fragmentation pathways for esters include cleavage of the C-O bond and the C-C

bond adjacent to the carbonyl group.[5] The McLafferty rearrangement is also a common

fragmentation pattern for esters with sufficiently long alkyl chains.[6][7]

Table 1: Predicted Key Fragments for Heptadecan-9-yl 8-bromooctanoate
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m/z (for 79Br/81Br)
Proposed Fragment

Ion
Formula Notes

460/462 [M]+• [C25H49BrO2]+•

Molecular ion. May be

of low abundance or

absent in EI.

381/383 [M - C8H17]+ [C17H32BrO2]+

Loss of the octyl

group from the alcohol

moiety.

239 [C17H35]+ [C17H35]+

Heptadecyl cation

from cleavage of the

ester bond.

221/223 [Br(CH2)7CO]+ [C8H14BrO]+
Acylium ion containing

bromine.

207/209 [Br(CH2)7]+ [C8H16Br]+
Loss of CO from the

acylium ion.

193/195 [Br(CH2)6CO]+ [C7H12BrO]+
Further fragmentation

of the acylium ion.

149 [C8H13O2]+ [C8H13O2]+

Fragment from

McLafferty

rearrangement.

74 [C3H6O2]+• [C3H6O2]+•

Common fragment for

fatty acid esters

resulting from

McLafferty

rearrangement,

though may be less

prominent with the

bromo-substituent.[8]

[9]

Experimental Protocol: GC-MS Analysis
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This protocol outlines the conditions for the analysis of Heptadecan-9-yl 8-bromooctanoate
using a standard Gas Chromatography-Mass Spectrometry system.

1. Sample Preparation

Solvent: Use a high-purity, volatile solvent such as hexane or ethyl acetate.

Concentration: Prepare a 1 mg/mL stock solution of Heptadecan-9-yl 8-bromooctanoate.

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for

injection.

2. Gas Chromatography (GC) Conditions

GC System: Any standard GC system equipped with a split/splitless injector.

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,

0.25 µm film thickness), is recommended.

Injector Temperature: 280 °C

Injection Volume: 1 µL

Injection Mode: Splitless for low concentrations, or a split ratio of 20:1 for higher

concentrations.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial Temperature: 150 °C, hold for 2 minutes.

Ramp: 10 °C/min to 300 °C.

Final Hold: Hold at 300 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions

MS System: A quadrupole or ion trap mass spectrometer.
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Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.[8]

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 50-600.

Scan Speed: 2 scans/second.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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